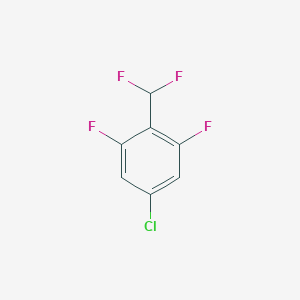

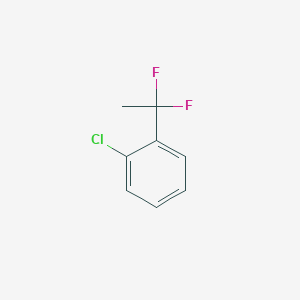

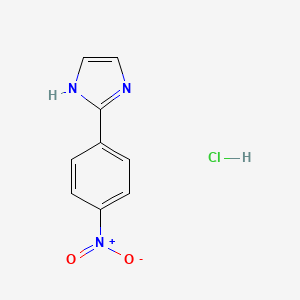

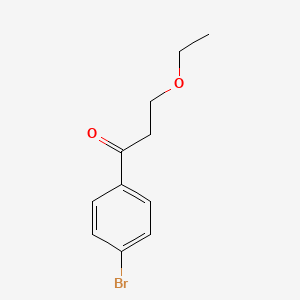

![molecular formula C8H11ClF2N2O B1390757 [4-(Difluoromethoxy)benzyl]hydrazine hydrochloride CAS No. 1059626-03-7](/img/structure/B1390757.png)

[4-(Difluoromethoxy)benzyl]hydrazine hydrochloride

Vue d'ensemble

Description

[4-(Difluoromethoxy)benzyl]hydrazine hydrochloride, also known as 4-(Difluoromethoxy)benzylhydrazine hydrochloride or DFMBHCl, is a chemical compound that is commonly used in scientific research. It is a colorless crystalline solid that is soluble in water and has a molecular weight of 283.71 g/mol. DFMBHCl has a wide variety of applications in scientific research, including biochemical and physiological effects, synthesis method, and mechanism of action.

Applications De Recherche Scientifique

Synthesis and Chemical Reactions

[4-(Difluoromethoxy)benzyl]hydrazine hydrochloride is a versatile chemical used in various synthesis and chemical reaction studies. One notable application is in the synthesis of Schiff and Mannich bases of isatin derivatives. In a study, hydrazine derivatives are reacted with different compounds to form Schiff bases and N-Mannich bases. These chemical structures are confirmed through various methods such as IR, 1H-, and 13C-NMR data, and by elemental analysis (Bekircan & Bektaş, 2008).

Anti-Cancer Activity

Hydrazine derivatives have been explored for their potential anti-cancer properties. A study focused on the synthesis of a new hydrazine derivate compound, 4-hydrazinylphenyl benzenesulfonate, employing reduction and diazotization methods. The compound exhibited significant anti-cancer activity against breast cancer Michigan Cancer Foundation-7 (MCF-7) cell lines, showcasing the potential of hydrazine derivatives in cancer treatment (Prasetiawati et al., 2022).

Fluorescent Probing and Detection

Hydrazine derivatives are utilized in the development of fluorescent probes for sensitive detection applications. A study presented a highly selective turn-on fluorescent probe for hydrazine detection based on ESIPT and ICT mechanisms. The probe demonstrated advantages like high sensitivity, selectivity, and the ability to detect hydrazine on paper strips and image hydrazine in living cells (Chen et al., 2017).

Synthesis of Partially Protected Peptide Hydrazides

Hydrazine derivatives are instrumental in the solid-phase synthesis of partially protected peptide hydrazides. This study demonstrated that polymer-bound N-tritylhydrazines were effectively used in synthesizing peptide hydrazides, which could be quantitatively split off from the resins by mild acidic treatment (Stavropoulos et al., 2004).

Propriétés

IUPAC Name |

[4-(difluoromethoxy)phenyl]methylhydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10F2N2O.ClH/c9-8(10)13-7-3-1-6(2-4-7)5-12-11;/h1-4,8,12H,5,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJUQCIAEKVVFAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNN)OC(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClF2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[4-(Difluoromethoxy)benzyl]hydrazine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

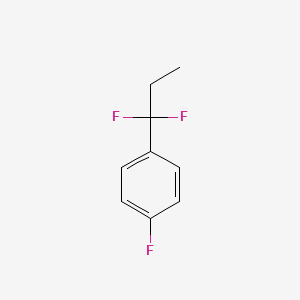

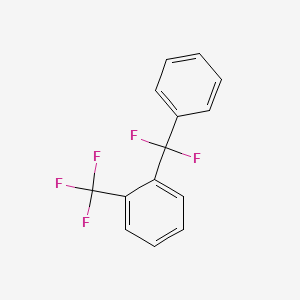

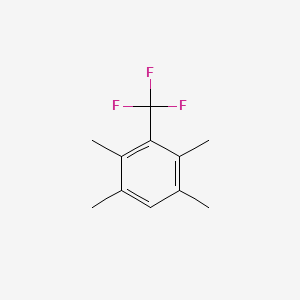

![2-[Difluoro(pyridin-2-yl)methyl]pyridine](/img/structure/B1390675.png)